N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a triazole ring, a hydrazide group, and an ethoxyphenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Properties
CAS No. |
361165-17-5 |
|---|---|
Molecular Formula |
C21H23N5O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-3-26-20(16-10-6-5-7-11-16)24-25-21(26)29-15-19(27)23-22-14-17-12-8-9-13-18(17)28-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,27)/b22-14+ |
InChI Key |
QWQFEDNZHLWYDI-HYARGMPZSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process:
Formation of the Triazole Ring: The initial step involves the synthesis of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under reflux conditions.
Introduction of the Sulfanyl Group: The next step is the introduction of the sulfanyl group to the triazole ring. This is usually done by reacting the triazole derivative with an appropriate thiol compound in the presence of a base such as sodium hydroxide.
Condensation Reaction: The final step involves the condensation of the resulting compound with 2-ethoxybenzaldehyde in the presence of an acid catalyst like acetic acid to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a unique combination of functional groups:
- Ethoxy-substituted phenyl group
- Hydrazide moiety
- Triazole ring with a sulfanyl group
These structural features contribute to its reactivity and biological activity, making it a candidate for further investigation in drug development and other applications.
Research into the biological activity of N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has revealed several promising avenues:
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating infections.
Anticancer Activity
The triazole ring is often associated with anticancer properties. Studies are ongoing to evaluate its effectiveness against different cancer cell lines and to determine its mechanism of action.
Enzyme Inhibition
Initial interaction studies indicate that this compound may inhibit specific enzymes or receptors involved in disease pathways. Identifying these molecular targets could lead to the development of novel therapeutic strategies.
Mechanism of Action
The mechanism by which N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as hydrolases and oxidoreductases, which are crucial for the survival of microbial pathogens.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly useful in anticancer applications.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to similar compounds, N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
These compounds share similar core structures but differ in the substituents on the phenyl ring, which can significantly alter their chemical reactivity and biological activity.
Biological Activity
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound is characterized by the following molecular formula:
This structure includes a hydrazide functional group and a 1,2,4-triazole moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of triazole and hydrazide can effectively inhibit bacterial growth and possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound also shows promise as an antifungal agent . Similar triazole-containing compounds have been reported to inhibit fungal growth effectively, particularly against pathogens like Aspergillus niger and Candida albicans. The presence of the triazole ring is critical for this activity due to its mechanism of action involving the disruption of fungal cell membrane synthesis .
Anticancer Effects
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Compounds with similar structures have been shown to inhibit tumor growth through modulation of cell signaling pathways involved in cell cycle regulation and apoptosis .
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes. Typical yields for these reactions range from 60% to 85%, depending on the reaction conditions and purity of starting materials. The synthesis generally involves the condensation of appropriate aldehydes with acetohydrazide derivatives followed by functional group modifications .
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
- Antimicrobial Study : A series of hydrazone derivatives were synthesized and tested for their antibacterial properties against multiple bacterial strains. The results indicated that compounds with triazole and hydrazone linkages exhibited significant antibacterial activity .
- Antifungal Evaluation : Research on azomethine derivatives revealed their ability to inhibit fungal growth effectively. This suggests that incorporating similar structures into this compound could enhance its antifungal properties .
- Anticancer Mechanisms : Studies on triazole-thioether compounds have demonstrated their potential in cancer therapy by inducing apoptosis in various cancer cell lines. This highlights the therapeutic potential of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
